molecular formula C15H13ClFNOS B5761812 N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide

N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide

Cat. No. B5761812
M. Wt: 309.8 g/mol
InChI Key: ROKNRQSODCDRSV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide, also known as CEP-33779, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been found to exhibit potent anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide involves the inhibition of IKK-beta, a key regulator of the NF-kB pathway. This pathway is involved in the regulation of inflammation and cell survival and is often dysregulated in cancer cells. By inhibiting IKK-beta, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide can reduce the activation of NF-kB and downstream pro-inflammatory cytokines, leading to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has been found to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and cancer cell growth. It has also been found to have a neuroprotective effect in models of neurodegenerative diseases, such as Alzheimer's disease. Additionally, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of IKK-beta, making it an ideal tool for studying the NF-kB pathway. This compound is also stable and easy to handle, making it suitable for in vitro and in vivo studies. However, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has several potential future directions for scientific research. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound may also have potential as a neuroprotective agent in neurodegenerative diseases. Additionally, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide may be used in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Future studies should focus on further optimizing the synthesis of N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide, testing its safety and efficacy in clinical trials, and exploring its potential therapeutic applications in various diseases.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit potent anti-inflammatory and anti-cancer properties and has several advantages for lab experiments. However, further studies are needed to fully understand the safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide in humans and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide involves the reaction of 3-chloro-4-fluoroaniline with ethylthioacetic acid in the presence of sodium hydride. The resulting product is then treated with benzoyl chloride to form the final product, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide. This synthesis method has been optimized to produce high yields of pure N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. In preclinical studies, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the activation of NF-kB, a key regulator of inflammation. This compound has also been found to have anti-tumor effects by inhibiting the growth and survival of cancer cells.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-13(17)12(16)9-10/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKNRQSODCDRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(ethylsulfanyl)benzamide

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